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4,4-Dimethyl-cyclohexanone-
Compound Name:
2,2,6,6-d4
CAS No.: 418866-12-0
Cat. No.: B1145211
\ 7

High-Purity Deuterated Isotopolog for Mechanistic Profiling and Quantitation

Executive Summary

4,4-Dimethylcyclohexanone-2,2,6,6-d4 (CAS: 41866-12-0) is a specialized stable isotope-
labeled building block used critically in pharmaceutical research. Distinguished by the
substitution of four alpha-protons with deuterium, this compound serves as a "silent" NMR
standard and a kinetic probe for reactions involving enolization. Its gem-dimethyl substitution at
the C4 position provides unique steric protection, preventing beta-elimination side reactions
often seen in linear ketone labeling. This guide details its physicochemical properties, synthesis
via thermodynamic exchange, and applications in Kinetic Isotope Effect (KIE) studies.

Chemical Identity & Physicochemical Properties[1]
[2][3][4][5][6]

The introduction of deuterium at the thermodynamically active alpha-positions (C2 and C6)
alters the vibrational frequency of the C-H bonds (lowering the zero-point energy) without
significantly changing the steric environment.

Table 1: Physicochemical Profile
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Specification

Chemical Name

4,4-Dimethylcyclohexanone-2,2,6,6-d4

CAS Number

41866-12-0

Molecular Formula

CsH10D4O

Molecular Weight

130.22 g/mol (Calculated based on D

enrichment)

Parent Compound MW

126.20 g/mol

Appearance

White to off-white low-melting solid or semi-solid

Melting Point

40-44 °C (Parent: 41-45 °C)

Isotopic Purity

Typically = 98 atom % D

Solubility

Soluble in CDCl3, DMSO-ds, Methanol-das;

Insoluble in water

Storage

Hygroscopic; Store at -20°C under inert

atmosphere (N2/Ar)

Synthesis & Manufacturing Methodology

The synthesis of 4,4-Dimethylcyclohexanone-2,2,6,6-d4 is driven by thermodynamic H/D
exchange. Unlike kinetic deprotonation (which requires LDA at -78°C), this process utilizes the
reversible formation of the enolate in the presence of a deuterium source (D20) and a base
catalyst.

Mechanism of Action

The 4,4-dimethyl substitution is critical here. In unsubstituted cyclohexanones, harsh basic
conditions can lead to aldol condensations. The gem-dimethyl group at C4 sterically hinders
the carbonyl, reducing self-condensation rates while allowing the smaller deuterium atoms to
exchange at the alpha positions.

DOT Diagram: Synthesis Workflow
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Figure 1: Base-catalyzed thermodynamic exchange mechanism converting protium to
deuterium at alpha-carbon positions.

Detailed Protocol: Base-Catalyzed Exchange

Objective: Achieve >98% D-incorporation at C2/C6 positions.

o Reagent Prep: Dissolve 4,4-dimethylcyclohexanone (10 mmol) in 1,4-dioxane (solvent) to
ensure solubility.

o Exchange Phase: Add D20 (50 mmol, 5 eq) and anhydrous K2COs (0.5 eq).

o Reflux: Heat the mixture to 80°C for 12 hours. The basic conditions facilitate the formation of
the enolate, which is reprotonated by D20.

o Workup 1: Cool to RT. Extract with Et20. Dry organic layer over NazSOa4 and concentrate.[1]

« lterative Exchange: Analyze by *H NMR. If alpha-proton signal persists, repeat steps 2-4 with
fresh D20. Note: Usually 2-3 cycles are required to overcome the statistical equilibrium.

« Purification: Final purification via sublimation or recrystallization from pentane (if solid) to
remove trace water.

Spectral Characterization

The deuteration of the alpha-positions results in distinct spectral silencing in Proton NMR and
mass shifts in MS, making this compound an ideal internal standard.

Nuclear Magnetic Resonance (*H NMR)
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e Parent Compound (4255-62-3):
o 0 2.35 ppm (t, 4H): Alpha-protons (C2, C6).
o 0 1.60 ppm (t, 4H): Beta-protons (C3, C5).
o 0 1.05 ppm (s, 6H): Methyl groups.
o Deuterated Analog (d4):
o 0 2.35 ppm:SILENT (Signal disappears completely).

o 0 1.60 ppm: Becomes a Singlet (s, 4H). The triplet splitting is lost because the neighboring
coupling partners (alpha-protons) are removed.

o 9 1.05 ppm: Singlet (s, 6H) remains unchanged.

Mass Spectrometry[9]
o Parent: Base peak at m/z 126.[1]

e d4 Analog: Base peak shifts to m/z 130.

o Fragmentation: The McLafferty rearrangement and alpha-cleavage pathways will show mass
shifts corresponding to the retention of deuterium, aiding in fragmentation mechanism
studies.

Applications in Drug Development[3][11][12][13][14]
A. Kinetic Isotope Effect (KIE) Studies

This compound is essential for determining the rate-determining step (RDS) in reactions
involving the carbonyl alpha-position (e.g., halogenation, alkylation, or metabolic oxidation).

e Primary KIE (kH/KD > 2): Indicates C-H bond breaking at the alpha-position is the RDS.

e Secondary KIE: Probes hybridization changes (sp® to sp?) during the transition state.

B. Metabolic Stability Profiling
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While the alpha-protons of ketones are exchangeable in vivo, the gem-dimethyl group blocks
beta-oxidation. Using the d4-analog allows researchers to differentiate between metabolic
clearance via alpha-hydroxylation (which would remove D) versus ring oxidation at distal sites.

DOT Diagram: KIE Experimental Logic
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Figure 2: Decision tree for interpreting Kinetic Isotope Effects using 4,4-
dimethylcyclohexanone-d4.

Handling: The Back-Exchange Risk

Critical Warning: Alpha-deuterated ketones are susceptible to back-exchange if exposed to
protic solvents (H20, MeOH, EtOH) containing even trace amounts of acid or base.
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Storage & Handling Protocol

e Solvent Choice: Always use aprotic solvents (DCM, THF, Acetonitrile) for reactions.

 NMR Analysis: Use CDCIs or DMSO-ds. Avoid CD3OD (Methanol-da4) unless it is 100%
isotopic purity, as the labile deuterium in the solvent can exchange with the substrate,
complicating integration.

o Storage: Store under Argon at -20°C. Moisture in the air can catalyze H/D exchange over
long periods, degrading isotopic purity.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of : Hastt
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